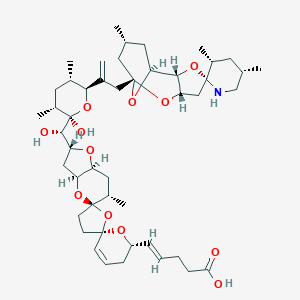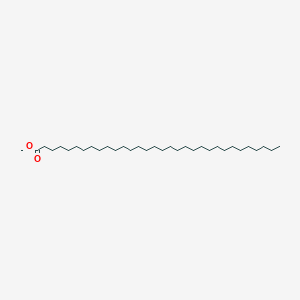
Methyl dotriacontanoate
Vue d'ensemble
Description
Methyl dotriacontanoate is a chemical compound with the molecular formula C33H66O2 . It is also known as the methyl ester of Dotriacontanoic acid . It is a naturally occurring fatty acid methyl ester that has been found in the cuticular wax of P. abies needles .
Molecular Structure Analysis
The molecular structure of Methyl dotriacontanoate is represented by the InChI string: InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3 . This indicates that the molecule consists of a long carbon chain with a methyl ester group at one end.
Physical And Chemical Properties Analysis
Methyl dotriacontanoate has a molecular weight of 494.8759 . It is supplied as a neat, solid substance at room temperature .
Applications De Recherche Scientifique
Wax Ester Isolation
- Esters from Picea abies: Methyl dotriacontanoate was identified in the needle cuticular wax of Picea abies, revealing a new class of wax ester. This discovery was facilitated by techniques like gas chromatography, mass spectroscopy, and NMR studies (Sümmchen, Markstädter, & Wienhaus, 1995).
Natural Product Isolation
- Constituents from Pedalium murex: The compound was isolated from the fruits of Pedalium murex, contributing to the understanding of this plant's phytochemical profile (Bhakuni, Shukla, & Thakur, 1992).
Antibacterial Activity
- Indigofera Heterantha Wall Seeds: Methyl dotriacontanoate was isolated from the seeds of Indigofera heterantha Wall, where its structural determination was crucial for studying the compound's antibacterial activity (Rahman et al., 2014).
Phase Change Material
- Thermal Energy Storage: The compound's use in the creation of nanoencapsulated phase change materials for thermal energy storage was explored. This involved synthesizing a polystyrene/n-dotriacontane composite, demonstrating its potential in energy storage applications (Fang et al., 2014).
Anticonvulsant Activities
- Harungana Madagascariensis Seeds: The compound was isolated from the seeds of Harungana madagascariensis and showed anticonvulsant effects in experimental models, contributing to medicinal research (Signe et al., 2020).
Self-Assembled Monolayers
- Monolayers on Semiconductors: Methyl dotriacontanoate was used to form highly ordered monolayers on semiconductor surfaces like MoSe2 and MoS2, demonstrating its utility in materials science and nanotechnology (Cincotti & Rabe, 1993).
Propriétés
IUPAC Name |
methyl dotriacontanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBEUTXKBRYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552323 | |
| Record name | Methyl dotriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dotriacontanoate | |
CAS RN |
41755-79-7 | |
| Record name | Dotriacontanoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dotriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



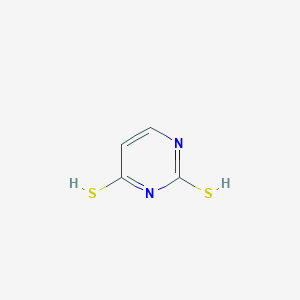
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
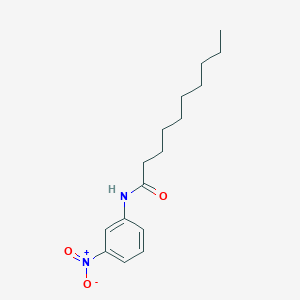
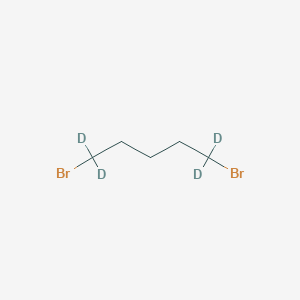
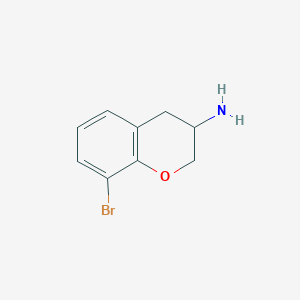
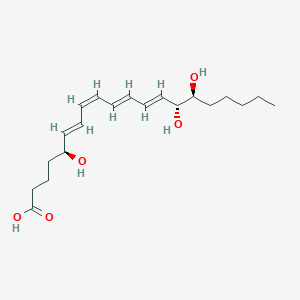
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
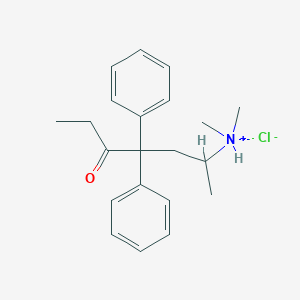
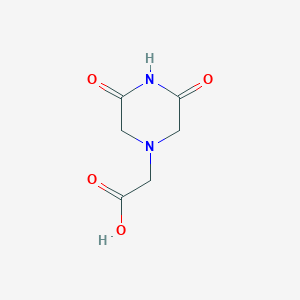

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
